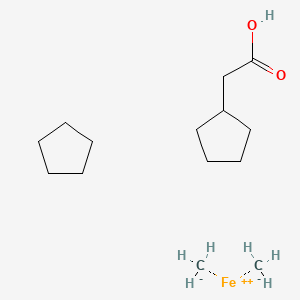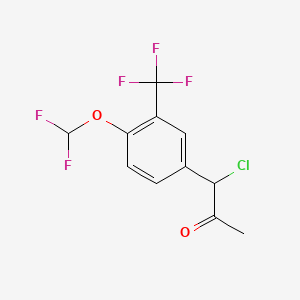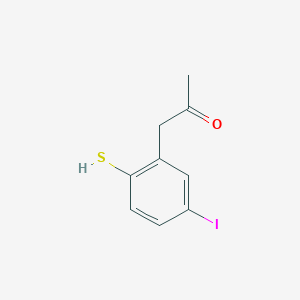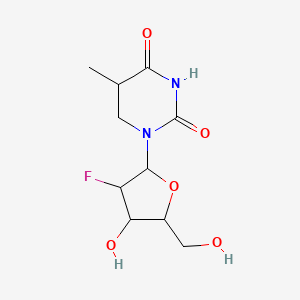
2\'-Deoxy-2\'-fluorothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analog, specifically a thymidine analog, which inhibits the replication of HBV by targeting the viral DNA polymerase and reverse transcriptase enzymes . Clevudine is marketed under the trade names Levovir and Revovir in South Korea and the Philippines .
准备方法
The synthesis of clevudine involves several key steps starting from 2-deoxy-2-fluoro-D-galactopyranose. The process includes an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . This method is noted for being the shortest and highest yield synthesis of this unnatural L-nucleoside . Industrial production methods often involve the purification of key intermediates such as 2-O-imidazolylsulfonyl-1,3,5-tri-O-benzoyl-alpha-L-ribofuranoside .
化学反应分析
Clevudine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be employed to alter the functional groups, such as converting ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Clevudine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and therapies.
作用机制
Clevudine is a thymidine analog that acts as a substrate for three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . It interferes with HBV replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition prevents the synthesis of viral DNA, thereby reducing the viral load in infected individuals.
相似化合物的比较
Clevudine is structurally similar to other nucleoside analogs such as lamivudine and telbivudine . it has a unique fluorine atom at the 2’ position on the furanose moiety, which distinguishes it from other analogs . This structural difference contributes to its distinct antiviral properties and resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analog used for the treatment of HBV and HIV infections.
Telbivudine: A thymidine analog similar to clevudine but without the fluorine substitution.
Clevudine’s unique structure and potent antiviral activity make it a valuable compound in the treatment of chronic hepatitis B infections.
属性
分子式 |
C10H15FN2O5 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC 名称 |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17) |
InChI 键 |
JAQBDYKLEGFUAB-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


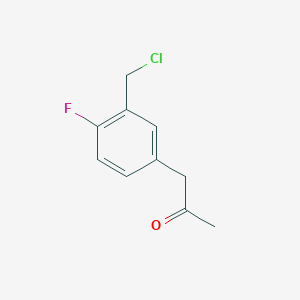

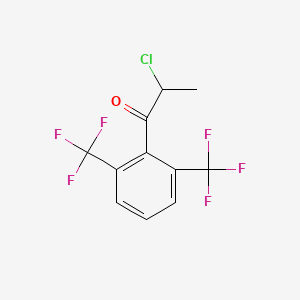
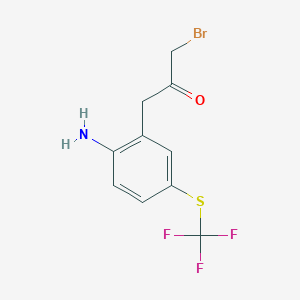
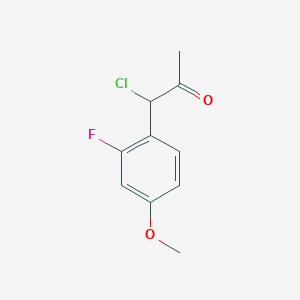
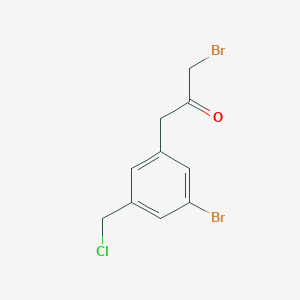
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)


![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
